Rosuvastatin (D6 Sodium)

Descripción general

Descripción

Rosuvastatin belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins . It works by blocking an enzyme that is needed by the body to make cholesterol, reducing the amount of cholesterol in the blood . Rosuvastatin is used together with a proper diet to lower bad cholesterol (LDL) and triglycerides (fats) in the blood, and to increase your good cholesterol (HDL) . It is also used to treat adults who cannot control their cholesterol levels by diet and exercise alone .

Molecular Structure Analysis

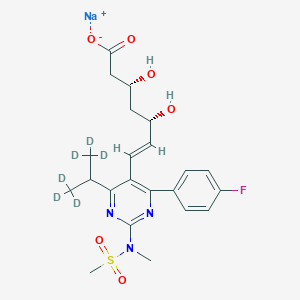

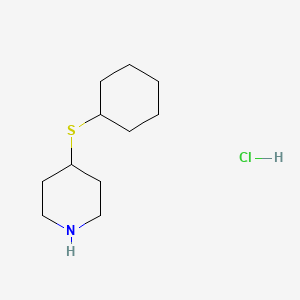

Rosuvastatin (D6 Sodium) has a molecular formula of C22H21D6FN3O6S . The elemental analysis shows %C: 50.08, %H: 5.56, %N: 7.88 . The sodium content is 5.20% .Chemical Reactions Analysis

Rosuvastatin is an inhibitor of HMG-CoA reductase (IC50 = 5 nM) . It inhibits cholesterol synthesis in isolated rat hepatocytes with an IC50 value of 0.16 nM .Physical And Chemical Properties Analysis

Rosuvastatin (D6 Sodium) is a solid with a molecular weight of 509.6 . It is soluble in methanol .Aplicaciones Científicas De Investigación

Rosuvastatin as a Probe in Clinical Drug-Drug Interaction Studies

Rosuvastatin is extensively used in clinical drug-drug interaction (DDI) studies due to its role as a substrate for various transporters, including OATP1B1 and BCRP. It's instrumental in investigating transporter inhibition effects in clinical settings. One study highlighted its interaction with Ronacaleret, where Rosuvastatin exposure decreased by approximately 50%, indicating decreased absorption and/or enhanced first-pass elimination due to inhibition of intestinal OATP2B1, emphasizing the importance of this transporter in Rosuvastatin absorption in humans (Johnson et al., 2017).

Formulation and Evaluation for Enhanced Bioavailability

Rosuvastatin has been formulated into fast-dissolving tablets to enhance solubility and improve bioavailability, particularly beneficial for pediatric and geriatric patients. This formulation aims to address Rosuvastatin's poor water solubility and low bioavailability, using polymers like PEG 4000 and superdisintegrants such as crospovidone for rapid dispersion and dissolution (Singh et al., 2014).

Vascular Effects in Hypertensive Models

Rosuvastatin has shown beneficial pleiotropic vascular effects in hypertensive rat models. It reduced arterial pressure and improved systemic and regional hemodynamics, demonstrating potential for cardiovascular applications beyond its lipid-lowering capabilities (Sušić et al., 2003).

Effects in Inflammation-Linked Metabolic Disorders

In studies involving mice with diet-induced obesity, Rosuvastatin was found to lower cholesterol levels, improve glucose tolerance, and modulate pro-inflammatory cytokines. This suggests its therapeutic potential in metabolic disorders related to type 2 diabetes (Lee et al., 2016).

Anti-Inflammatory and Anti-Apoptotic Properties

Rosuvastatin has demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects in a dextran sulfate sodium (DSS)-induced colitis model. These properties indicate its potential as an anti-inflammatory drug for patients with inflammatory bowel disease (Shin et al., 2017).

Anti-Proliferative and Cytotoxic Activity Against Melanoma Cells

Research indicates that Rosuvastatin possesses anti-proliferative and cytotoxic activities against melanoma cells. This suggests its potential utility in cancer therapy, specifically in melanoma chemoprevention (Maj et al., 2016).

Transporter-Mediated Hepatic Uptake and Pharmacogenetics

The hepatic uptake of Rosuvastatin is mediated by transporters like OATP and NTCP. Variability in transporter expression and polymorphisms can significantly influence the disposition of Rosuvastatin and its response in different individuals (Ho et al., 2006).

Mecanismo De Acción

Target of Action

Rosuvastatin, also known as the brand name product Crestor, is a lipid-lowering drug that belongs to the statin class of medications . The primary target of Rosuvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

Rosuvastatin is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, Rosuvastatin reduces the production of mevalonic acid, an early rate-limiting step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Rosuvastatin disrupts the cholesterol synthesis pathway, leading to a decrease in the endogenous production of cholesterol in the liver . This results in an increase in the uptake of LDL cholesterol from the bloodstream, as the liver upregulates LDL receptor expression to compensate for the decreased intracellular cholesterol levels .

Pharmacokinetics

Rosuvastatin is given once daily, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, Rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of Rosuvastatin is characterized by a large coefficient of variation (48%) .

Result of Action

The primary result of Rosuvastatin’s action is a reduction in plasma total cholesterol, triglyceride, LDL-C, and oxidized LDL-C levels . It decreases the area of aortic atherosclerotic lesions in certain models . This reduction in cholesterol levels significantly reduces the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The pharmacokinetics of Rosuvastatin can be influenced by several factors. For instance, the overall mean total clearance of the drug in Caucasian subjects was 1.7-fold higher than that in healthy Chinese subjects . Additionally, plasma concentrations increase about 3-fold in patients with severe renal impairment . Therefore, factors such as race and renal function can influence the action, efficacy, and stability of Rosuvastatin.

Safety and Hazards

Rosuvastatin treatment is associated with relatively low rates of severe myopathy, rhabdomyolysis, and renal failure . Asymptomatic liver enzyme elevations occur with rosuvastatin at a similarly low incidence as with other statins . Proteinuria induced by rosuvastatin is likely to be associated with a statin-provoked inhibition of low-molecular-weight protein reabsorption by the renal tubules .

Propiedades

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEBGDYYHAFODH-HPECXWNWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B1431178.png)

![4-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431179.png)

![4-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431183.png)

![2-[(Phenylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431191.png)

![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride](/img/structure/B1431192.png)

![4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431193.png)

![Methyl 2-[(piperidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431194.png)

![Methyl 2-[(piperidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431197.png)

![4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431198.png)

![2-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431200.png)